3-(3-aminophenoxy)-N-cyclobutylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-aminophenoxy)-N-cyclobutylpropanamide is an organic compound that features an aminophenoxy group attached to a cyclobutylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenoxy)-N-cyclobutylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrophenol and cyclobutylamine.
Formation of 3-nitrophenoxy Intermediate: 3-nitrophenol is reacted with an appropriate alkylating agent to form 3-nitrophenoxy derivative.
Reduction: The nitro group in the 3-nitrophenoxy derivative is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-aminophenoxy compound is then reacted with cyclobutylpropanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminophenoxy)-N-cyclobutylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(3-aminophenoxy)-N-cyclobutylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-aminophenoxy)-N-cyclobutylpropanamide involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The cyclobutylpropanamide backbone may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-aminophenoxy)-N-cyclobutylpropanamide: Similar structure but with the amino group in the para position.
3-(3-aminophenoxy)-N-cyclopropylpropanamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
3-(3-aminophenoxy)-N-cyclobutylbutanamide: Similar structure but with a butanamide backbone.
Uniqueness
3-(3-aminophenoxy)-N-cyclobutylpropanamide is unique due to its specific combination of the aminophenoxy group and the cyclobutylpropanamide backbone. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-aminophenoxy)-N-cyclobutylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-10-3-1-6-12(9-10)17-8-7-13(16)15-11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJARPFGCCHAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CCOC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.